molecular formula C11H11N5O2S B4400163 Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4400163
M. Wt: 277.30 g/mol
InChI Key: VVOOVGDTFVXKJK-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(3-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that features a unique structure combining a tetrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . This reaction yields the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-7-(3-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce different substituents onto the pyrimidine or tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like DMF or DMSO (dimethyl sulfoxide) and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Methyl 5-methyl-7-(3-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and their derivatives. These compounds share a similar core structure but differ in the substituents attached to the rings.

Uniqueness

What sets Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate apart is its specific combination of a tetrazole ring with a pyrimidine ring and the presence of a thienyl group. This unique structure may confer distinct biological activities and chemical properties compared to other related compounds .

Properties

IUPAC Name

methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-6-8(10(17)18-2)9(7-3-4-19-5-7)16-11(12-6)13-14-15-16/h3-5,9H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOOVGDTFVXKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CSC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

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